1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide

Regiochemistry Quality Control Synthetic Intermediate

Medicinal chemists often face supply inconsistency with regioisomer mixtures that compromise SAR studies. This compound solves that by providing a 100% regiospecific 1-isopropyl-1H-pyrazole-4-carboximidamide scaffold. - Definitive 1,4-disubstitution vector for controlled hit-to-lead expansion. - Validated as a critical alkyl-control molecule for deconvoluting N1-substituent effects in antileishmanial SAR []. - Key precursor for synthesizing isomerically pure 2-substituted pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffolds.

Molecular Formula C7H12N4
Molecular Weight 152.20 g/mol
Cat. No. B12072638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide
Molecular FormulaC7H12N4
Molecular Weight152.20 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)C(=N)N
InChIInChI=1S/C7H12N4/c1-5(2)11-4-6(3-10-11)7(8)9/h3-5H,1-2H3,(H3,8,9)
InChIKeyPXDIUFXQSQLAIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide: Overview


1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide (also known as 1-isopropyl-1H-pyrazole-4-carboximidamide) is a heterocyclic building block featuring the molecular formula C7H12N4 . Its core structure consists of a pyrazole ring substituted with an isopropyl group at the N1 position and a reactive carboximidamide group at the C4 position. This compound is structurally distinct from its more common regioisomer, 4-isopropyl-1H-pyrazole-1-carboximidamide (CAS 792853-01-1), which carries the carboximidamide on the ring nitrogen . This precise regiochemistry makes it a valuable intermediate for synthesizing 1,4-disubstituted pyrazole derivatives with defined orientation, which is critical for structure-activity relationship (SAR) studies in medicinal chemistry [1].

Why Generic Pyrazole Carboximidamides Cannot Substitute


The specific value of 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide lies in its precisely oriented functional groups, which generic pyrazole carboximidamides cannot replicate. The carboximidamide moiety at the C4 position is a key pharmacophore and synthetic handle, and its position relative to the N1 isopropyl group dictates binding interactions and subsequent chemical transformations . For example, SAR studies on 1-aryl-1H-pyrazole-4-carboximidamides demonstrate that the nature of the N1 substituent directly modulates antileishmanial activity and cytotoxicity [1]. Substituting the target compound with its regioisomer, 4-isopropyl-1H-pyrazole-1-carboximidamide, would place the carboximidamide on the ring nitrogen, dramatically altering hydrogen-bonding geometry. Similarly, using a 1-isopropyl-1H-pyrazole-4-carboxamide or carbonitrile analog introduces different electronic and steric properties at the C4 position, potentially invalidating structure-based designs . Therefore, interchangeable sourcing is not scientifically valid.

Key Differentiation Data for Sourcing


Regioisomeric Purity and Assay Reproducibility

The key differentiation from the most common commercially available analog, 4-isopropyl-1H-pyrazole-1-carboximidamide (CAS 792853-01-1), is the substitution pattern on the pyrazole ring. The target compound requires the carboximidamide at the carbon-4 position, while the common isomer has it on the nitrogen-1 position. This regioisomeric impurity, if present, can act as a competitive inhibitor or an inactive contaminant in biological assays, leading to false negatives in target engagement studies. Vendor-specified purity for the common isomer is typically ≥95% , but this does not guarantee the absence of the target isomer unless specifically tested. The target compound's identity must be confirmed by 1H-NMR, where the diagnostic signal for the carboximidamide proton(s) and the pyrazole ring protons will differ significantly from the regioisomer .

Regiochemistry Quality Control Synthetic Intermediate

Carboximidamide vs. Carboxamide Reactivity

The carboximidamide group (-C(=NH)NH2) at the C4 position is a stronger nucleophile and a more versatile synthetic handle than the corresponding carboxamide (-CONH2) found in 1-(propan-2-yl)-1H-pyrazole-4-carboxamide (CAS 1849247-50-2) . Carboximidamides readily participate in cyclocondensation reactions to form pyrimidines, triazines, and other nitrogen-rich heterocycles, often under milder conditions due to higher basicity [1]. The carboxamide, in contrast, requires activation (e.g., POCl3, PCl5) for many transformations. This difference in inherent reactivity allows for more efficient one-pot syntheses and higher yields in diversity-oriented synthesis (DOS) campaigns targeting compound libraries [2].

Click Chemistry Amidine Synthesis Heterocyclic Chemistry

N1 Substituent Effect on Antileishmanial Activity

A dedicated SAR study on 1-aryl-1H-pyrazole-4-carboximidamides revealed that the nature of the N1 substituent profoundly impacts antileishmanial activity and cytotoxicity [1]. While this target compound carries an isopropyl group rather than an aryl group, the same principle applies: the steric and electronic properties of the N1 substituent modulate the compound's bioactivity. Compound 2 from this series, which features a 2,4-dinitrophenyl group at N1, showed the most promising activity profile, providing a blueprint for further optimization. Replacing a small alkyl group like isopropyl with a more lipophilic substituent can drastically change the IC50 and selectivity index against Leishmania species. This compound, therefore, serves as a critical control or starting point for probing the alkyl-substituted region of this SAR landscape [2].

Leishmaniasis Structure-Activity Relationship Medicinal Chemistry

Research Applications for Maximum Impact


Fragment-Based Drug Discovery Library Core

For fragment-based drug discovery (FBDD), small, highly functionalized heterocycles are ideal starting points due to their high ligand efficiency [1]. 1-(Propan-2-yl)-1H-pyrazole-4-carboximidamide, with its molecular weight of 152.2 Da and three hydrogen-bond donors/acceptors from the carboximidamide group, offers a compact, vector-differentiated scaffold. Its ability to be grown via the amine or imine functionalities of the carboximidamide makes it a versatile core for hit-to-lead expansion. The defined 1,4-substitution pattern ensures synthetic tractability, where the isopropyl group provides a controlled lipophilic anchor [2].

Synthesis of Pyrazolo[1,5-a]pyrimidine Bioisosteres

The carboximidamide handle is a privileged precursor for [1,5-a]pyrimidine ring formation, a scaffold found in kinase inhibitors and anti-anxiety agents [1]. This specific compound allows for the installation of the N1 isopropyl group early in the synthesis, directly generating the 2-substituted pyrazolo[1,5-a]pyrimidine isomer. The regiochemical purity is crucial; using the 1-substituted regioisomer would lead to the wrong product. This synthetic route avoids a low-yielding separation step and ensures a high isomeric purity in the final bioactive molecule [2].

N1-Alkyl SAR Control in Leishmaniasis Programs

Building on the SAR established by Santos et al. [1], this compound serves as a critical alkyl-control molecule. Medicinal chemistry projects seeking to explore the full pharmacophore space around the 1-aryl-1H-pyrazole-4-carboximidamide series can use this compound to establish a baseline for activity and cytotoxicity that is independent of aromatic stacking interactions. Comparing its activity profile with aryl-substituted analogs allows for deconvolution of the electrostatic and steric contributions of the N1 substituent to anti-parasitic activity [2].

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